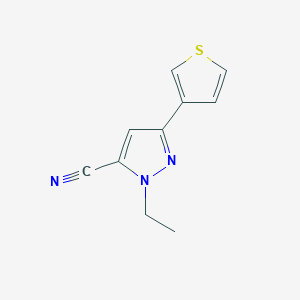

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-ethyl-5-thiophen-3-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHLPZQVLJHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CSC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has several notable applications:

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

-

Bioactive Properties : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets makes it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies suggest that this compound shows activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.

Medicine

- Drug Development : The compound is being explored as a potential therapeutic agent for treating inflammatory diseases and cancers. Its ability to inhibit specific enzymes involved in inflammatory processes positions it as a candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways related to inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The compound’s properties are influenced by its substituents:

- Ethyl group (position 1) : Enhances lipophilicity and steric bulk compared to smaller substituents like methyl.

- Cyano group (position 5): Acts as a hydrogen-bond acceptor and electron-withdrawing group, influencing reactivity and crystal packing .

Comparison Table: Key Structural Analogs

Thermal and Spectroscopic Data

- For example: 5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile melts at 146.3°C . 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile melts at 191.8°C .

- 1H NMR Trends: Pyrazole carbonitriles typically show signals for aromatic protons (δ 7.0–8.5 ppm) and alkyl/ether substituents (δ 1.0–4.5 ppm), as seen in compounds like 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile .

Functional and Application-Based Comparisons

Crystallographic and Computational Insights

- Crystal Packing: Hydrogen-bonding patterns in pyrazole derivatives are critical for crystal engineering. For example, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate forms hydrogen bonds via its ester group, a feature that could be extrapolated to the cyano group in the target compound .

- Software Tools : Programs like Mercury and SHELX aid in visualizing intermolecular interactions and refining crystal structures, which are applicable to studying the target compound’s solid-state behavior .

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The structure of this compound features:

- A pyrazole ring with an ethyl group at the first position.

- A thiophene ring at the third position.

- A cyano group at the fifth position.

This unique arrangement contributes to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes:

- Cyclization of ethyl hydrazine with thiophene-containing carbonyl compounds .

- Subsequent functionalization to introduce the cyano group, often using reagents like cyanogen bromide in an organic solvent such as DMF under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.15 - 0.30 μg/mL |

| Pseudomonas aeruginosa | 0.25 - 0.35 μg/mL |

The compound showed bactericidal activity, effectively inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 - 15 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 12 - 18 | Inhibition of cell proliferation |

The compound's mechanism involves the inhibition of specific enzymes involved in cell cycle regulation, leading to reduced viability in cancer cells.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell growth and survival.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics against resistant strains of bacteria .

Study on Anticancer Properties

Another significant study assessed the anticancer effects of this pyrazole derivative on A549 cells. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

A common approach to substituted pyrazoles involves the condensation of hydrazine derivatives with α,β-unsaturated nitriles or esters. For example, starting from ethyl 2-chloroacetoacetate, reaction with phenylhydrazine in ethanol under mild conditions yields 1,2-diaza-1,3-dienes intermediates, which cyclize to pyrazole derivatives upon heating. This method can be adapted by replacing phenylhydrazine with thiophen-3-yl hydrazine or its equivalents to introduce the thiophene substituent at the 3-position.

- Mix ethyl 2-chloroacetoacetate (1 mmol) with sodium acetate in water and phenylhydrazine (or thiophen-3-yl hydrazine) in ethanol.

- Stir at room temperature for 1 hour.

- Isolate the intermediate by filtration.

- Heat the intermediate in sealed tube under nitrogen at 90 °C for 4 hours.

- Extract with ethyl acetate and purify by silica gel chromatography.

This method yields substituted pyrazoles with good yields (typically 70–90%) and high purity.

Use of Diethyl Oxalate and Methylhydrazine for Pyrazole Synthesis

A patented method for synthesizing related pyrazole derivatives involves the reaction of diethyl oxalate with sodium ethoxide and acetone to form an intermediate, which upon reaction with methylhydrazine in DMF at controlled temperatures (5–50 °C) yields 1,3-disubstituted pyrazole derivatives. Although the patent focuses on 1,3-dimethyl-1H-pyrazole-5-ethyl formate, the methodology is adaptable to other substituents such as ethyl and thiophenyl groups by modifying the hydrazine and carbonyl precursors.

Key reaction parameters include:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Ethanol, sodium ethoxide, diethyl oxalate, acetone (drip) | Temp < 15 °C, 24 h heat preservation |

| 2 | DMF, intermediate, methylhydrazine (drip) | Temp 5–15 °C during addition |

| 3 | Heat at 40–50 °C for 6 h | Reaction completion and product isolation |

This method offers high control over conversion, purity, and yield by regulating temperature and reagent feed rates.

Regiocontrolled Synthesis Using Trichloromethyl Enones

Recent research demonstrates a regioselective approach to 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and hydrazine derivatives. The reaction selectivity depends on the hydrazine type (free hydrazine vs. hydrazine hydrochloride), which influences the position of substitution on the pyrazole ring.

Though this method primarily targets carboxyalkyl pyrazoles, the strategy of using functionalized enones and hydrazines can be modified for cyano-substituted pyrazoles by replacing the trichloromethyl group with a cyano precursor or by subsequent functional group transformations.

Summary Table of Preparation Methods

Detailed Notes and Research Findings

- Reaction Atmosphere: Most syntheses are conducted under inert atmosphere (nitrogen) to prevent oxidation of sensitive intermediates.

- Temperature Control: Precise temperature regulation is critical, especially in multi-step processes involving intermediates sensitive to decomposition or side reactions.

- Purification: Silica gel column chromatography using ethyl acetate/hexane solvent systems is standard for isolating pure pyrazole products.

- NMR and Mass Spectrometry: Characterization typically involves ^1H and ^13C NMR spectroscopy with proton decoupling, and high-resolution mass spectrometry to confirm molecular structure and purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and completion.

- Adaptability: The methods described can be adapted for various substituents on the pyrazole ring by selecting appropriate hydrazines and electrophilic partners, including thiophen-3-yl groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile?

- Methodology : A multi-step synthesis is typically employed. First, construct the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated nitriles or ketones. For example, and describe using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, which can be adapted for thiophene substitution. Ethylation at N1 is achieved via alkylation with ethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃/NaH). Thiophen-3-yl groups are introduced via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

- Key Considerations : Monitor regioselectivity during pyrazole formation and optimize reaction temperatures (e.g., 50–80°C) to minimize side products.

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group triplet at ~1.2–1.4 ppm, thiophene aromatic protons at 6.8–7.5 ppm) and nitrile carbon (~115–120 ppm).

- IR Spectroscopy : Confirm nitrile absorption at ~2200–2250 cm⁻¹ and thiophene C-S stretching at ~600–800 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀N₃S: calc. 220.0645) and fragmentation patterns .

- Validation : Compare data with structurally similar compounds (e.g., pyrazole-carbonitrile analogs in and ).

Advanced Research Questions

Q. What strategies address low yields in thiophene-functionalized pyrazole syntheses?

- Methodology :

- Catalyst Optimization : Use Pd-XPhos or SPhos ligands to enhance cross-coupling efficiency for thiophene coupling ().

- Solvent Screening : Test polar solvents (DME, THF) or mixed solvents (THF/H₂O) to improve solubility of intermediates.

- Temperature Gradients : Employ microwave-assisted synthesis to reduce reaction times and byproducts (e.g., 100°C, 30 min) .

- Data Analysis : Compare yields under varying conditions (Table 1):

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 80 | 65 |

| Pd-XPhos | DME | 100 | 82 |

Q. How do electronic effects of the thiophene moiety influence reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model electron density distribution to predict reactive sites. Thiophen-3-yl’s electron-rich sulfur may enhance nucleophilic aromatic substitution (SNAr) at C5 of pyrazole.

- Experimental Validation : Perform Hammett studies using substituents (e.g., -NO₂, -OMe) on thiophene to correlate σ values with reaction rates .

- Contradictions : shows higher reactivity for electron-deficient aryl groups in SNAr, while thiophene’s electron-rich nature may require adjusted catalysts (e.g., Buchwald-Hartwig conditions) .

Q. What are the stability profiles of pyrazole-carbonitriles under acidic/basic conditions?

- Methodology :

- Stress Testing : Incubate the compound in HCl (1M) and NaOH (1M) at 25°C/60°C for 24h. Monitor degradation via HPLC.

- Findings : Nitriles are generally stable in base but hydrolyze to amides/carboxylic acids in strong acids. Thiophene’s sulfur may oxidize under harsh conditions .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in regioselectivity during pyrazole alkylation?

- Analysis : Ethylation at N1 vs. N2 depends on steric/electronic factors. uses bulky bases (e.g., NaH) to favor N1-alkylation, while smaller bases (K₂CO₃) may lead to mixed products.

- Resolution : Use directing groups (e.g., -CO₂Et at C5) to bias alkylation sites, as seen in for ethyl pyrazole-carboxylates .

Q. Why do some protocols report conflicting optimal temperatures for cyclocondensation?

- Root Cause : Varying substituents (e.g., electron-withdrawing cyano vs. electron-donating ethyl) alter activation energies. uses 50°C for triazole formation, while requires 80°C for amide coupling .

- Guideline : Screen temperatures (50–100°C) for each step and validate with differential scanning calorimetry (DSC).

Applications in Drug Discovery

Q. How to evaluate the bioactivity of pyrazole-carbonitrile derivatives?

- Methodology :

- In Silico Screening : Dock the compound into target proteins (e.g., kinase ATP pockets) using AutoDock Vina.

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assays, referencing ’s use of pyrazole-carboxamides as bioactive intermediates .

- Data Interpretation : Correlate nitrile’s electrophilicity with inhibitory potency (e.g., IC₅₀ values).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.